molecular formula C8H4F2O3 B053431 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde CAS No. 119895-68-0

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B053431
CAS No.: 119895-68-0
M. Wt: 186.11 g/mol
InChI Key: NIBFJPXGNVPNHK-UHFFFAOYSA-N
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Description

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H4F2O3 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst. The catalysts used can include potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride . The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium compounds and Grignard reagents are used for substitution reactions.

Major Products

    Oxidation: 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid.

    Reduction: 2,2-Difluoro-2H-1,3-benzodioxole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFJPXGNVPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371736
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90371736
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Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-68-0
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-benzo(1,3)dioxole-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119895680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoro-2H-1,3-benzodioxole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-benzo[1,3]dioxole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

94.0 g (272 mmol) of n-butyllithium (18.5% in toluene) are added dropwise under a nitrogen atmosphere, at from -15° to -10° C., over a period of 1.5 hours, to 29.5 g (254 mmol) of N,N,N',N'-tetramethylethylenediamine and 40.0 g (253 mmol) of 2,2-difluoro-1,3-benzodioxole in 35 ml of toluene, an orange suspension being formed. 19.7 g (270 mmol) of DMF are then metered in at from -15° to -10° C. over a period of 1/2 hour. The pale yellow suspension is poured at +10° C. onto 346 g (1.105 mol) of 11.6% aqueous hydrochloric acid and the whole is stirred for 1/2 hour to complete the reaction. The aqueous phase is separated off and the organic phase is concentrated by evaporation in a vacuum rotary evaporator at 50° C./200 mbar under nitrogen to yield the desired product.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
346 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

117 g of crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole are added to 120 g of urotropin in 250 ml of water and the mixture is heated under reflux for 3 hours. 120 ml of hydrochloric acid in 150 ml of water are then added and the mixture is heated for a further 3 hours. The crude product is then driven over with steam, removed from the receiver and shaken with 100 g of sodium bisulphate in 250 ml of water. After extraction with methylene chloride, the aqueous phase is acidified with 2N sulphuric acid and the aldehyde is separated off and distilled. The yield is 53 g.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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